3,5-Dichlorobenzylamine

Descripción general

Descripción

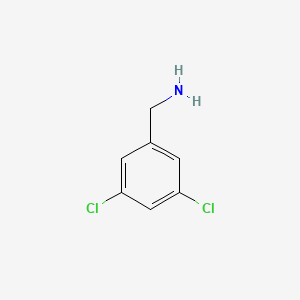

3,5-Dichlorobenzylamine is an organic compound with the molecular formula C7H7Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 5 positions, and an amine group attached to the benzyl position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzylamine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under suitable conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichlorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted benzylamines

- Nitrobenzylamines

- Reduced amine derivatives

Aplicaciones Científicas De Investigación

3,5-Dichlorobenzylamine has a wide range of applications in scientific

Actividad Biológica

3,5-Dichlorobenzylamine is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial properties and interactions with various biological systems.

This compound (C₇H₇Cl₂N) features two chlorine atoms at the 3 and 5 positions of the benzyl ring, which contributes to its unique chemical reactivity and biological activity. The presence of the amine group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Melting Point | 46-48 °C |

| Solubility | Soluble in organic solvents |

Antimycobacterial Activity

Research indicates that this compound exhibits antimycobacterial activity , particularly against Mycobacterium tuberculosis and other mycobacterial strains. For instance, derivatives such as N-methyl-3,5-dichlorobenzylamine have shown significant inhibitory effects against M. tuberculosis H37Ra and M. marinum . The compound's efficacy is enhanced when combined with traditional antitubercular agents like aminosalicylic acid and streptomycin, suggesting potential for synergistic therapeutic strategies .

Interaction with Enzymes

This compound acts as a modulator of 5’-nucleotidase , an enzyme involved in nucleotide metabolism. By influencing this enzyme's activity, the compound may alter cellular signaling pathways and gene expression related to cellular stress responses .

Cellular Effects

The compound impacts various cellular processes:

- Cell Signaling : Modulates pathways associated with cell growth and apoptosis.

- Gene Expression : Alters the expression of genes linked to metabolic pathways.

- Subcellular Localization : Localizes within specific cellular compartments (e.g., cytoplasm or nucleus), affecting its functional outcomes .

Antibacterial Properties

In addition to its antimycobacterial effects, this compound has been incorporated into novel antibacterial formulations. One notable example is NVB333, a semisynthetic lantibiotic derived from this compound. NVB333 demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in animal models, showing promise as a treatment for systemic Gram-positive infections .

Cytotoxicity Studies

Studies have evaluated the cytotoxic effects of this compound derivatives on cancer cell lines. For instance, certain derivatives exhibited selective cytotoxicity towards human cancer cells while sparing non-malignant cells, indicating a favorable selectivity index (SI) . The mechanisms involved include cell cycle arrest and induction of apoptosis through pathways involving PARP cleavage .

Case Study 1: Antimycobacterial Activity

A study demonstrated that N-methyl-3,5-dichlorobenzylamine effectively inhibited M. tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments . This finding supports further exploration into its use as an adjunct therapy in tuberculosis treatment.

Case Study 2: Antibacterial Efficacy

In vivo studies using NVB333 showed complete survival in mice infected with MRSA when treated with this compound compared to controls receiving vancomycin . This underscores the potential for developing new treatments based on this compound derivatives.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIJWOWQUHHETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193043 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39989-43-0 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-DICHLOROPHENYL)METHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antimycobacterial activity of 3,5-Dichlorobenzylamine and its derivatives?

A1: Research has shown that this compound and certain derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3,5-dichlorobenzylamine demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Ra, Mycobacterium marinum, and Mycobacterium lufu []. Notably, combining this compound with existing antitubercular agents like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic effects, enhancing their efficacy [].

Q2: How does the structure of this compound influence its activity?

A2: While the exact mechanism of action of this compound as an antimycobacterial agent is not fully elucidated in the provided abstracts, studies suggest that modifications to the N-alkyl chain and substituents on the aromatic ring can significantly impact its activity []. For instance, N-methyl-3-chlorobenzylamine and N-butyl-3,5-difluorobenzylamine also demonstrated notable antimycobacterial effects, highlighting the importance of specific structural features for activity [].

Q3: Are there any studies investigating the preferred conformation and rotational barriers of this compound derivatives in solution?

A3: Yes, researchers have investigated the conformational preferences of this compound derivatives. Studies using nuclear magnetic resonance (NMR) spectroscopy, specifically focusing on long-range spin-spin coupling constants between methylene and ring protons, have provided insights into the preferred conformations and rotational barriers of the phenyl moiety in 3,5-dichlorobenzyl derivatives of ammonia, dimethylamine, and dimethylarsine in solution [].

Q4: Has this compound been used in the development of perovskite solar cells?

A4: Yes, recent research indicates that this compound has shown promise in the field of perovskite solar cells. Although limited details are available, studies suggest that incorporating this compound can lead to high-performance and stable 2D/3D perovskite solar cells []. This suggests potential applications of this compound in advanced materials science and renewable energy technologies.

Q5: What synthetic routes are available for producing 13C-labeled this compound hydrochloride?

A5: Researchers have developed an efficient synthetic route for producing 13C-labeled this compound hydrochloride, a valuable tool for analytical studies. The synthesis starts with commercially available 13C6-aniline and involves a series of reactions, including bromination, cyanation using K13CN, and borane reduction, ultimately yielding the desired labeled compound []. This method provides a reliable source of 13C7-labeled this compound hydrochloride for use as an internal standard in LC-MS assays and other applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.